Cas no 2686-99-9 (3,4,5-Trimethacarb)

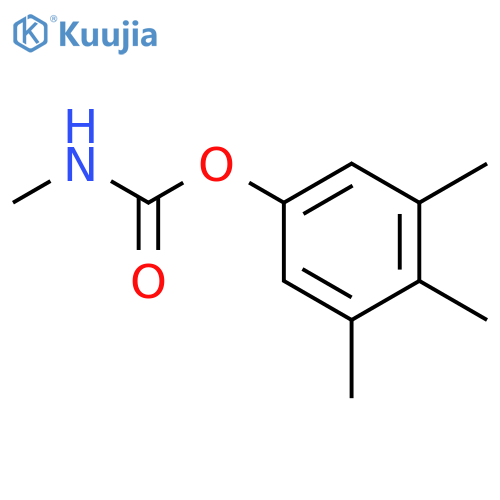

3,4,5-Trimethacarb structure

商品名:3,4,5-Trimethacarb

3,4,5-Trimethacarb 化学的及び物理的性質

名前と識別子

-

- Phenol,3,4,5-trimethyl-, 1-(N-methylcarbamate)

- SD 8530

- LANDRIN

- 3,4,5-TRIMETHYLPHENYL METHYL CARBAMATE

- 3,4,5-TRIMETHACARB

- 3,4,5-Landrin

- 3,4,5-trimethylfenylesterkyselinymethylkarbaminove

- 3,4,5-trimethyl-phenomethylcarbamate

- 3,4,5-Trimethylphenyl N-methylcarbamate

- (3,4,5-trimethylphenyl) N-methylcarbamate

- 3,4,5-Trimethylphenol methylcarbamate

- 3,4,5-Trimetylphenyl-N-methylcarbamat

- Caswell No. 893A

- Landrin 1

- LANDRIN A

- Methylcarbamic acid 3,4,5-trimethylphenyl ester

- Shell 8530

- Shell SD-8530

- SCHEMBL119743

- 2686-99-9

- PHENOL, 3,4,5-TRIMETHYL-, 1-(N-METHYLCARBAMATE)

- 3,4,5-Trimethylfenylester kyseliny methylkarbaminove

- OMS-597

- 3,4,5-Trimethylphenyl methylcarbamate

- AUQAUAIUNJIIEP-UHFFFAOYSA-N

- AKOS006274660

- Phenol, 3,4,5-trimethyl-, methylcarbamate

- JG6XSN0Z2I

- 3,4,5-Trimethacarb 10 microg/mL in Cyclohexane

- AI3-25843

- BRN 2052372

- (3, 4, 5-trimethylphenyl) N-methylcarbamate

- Q27118023

- Trimethacarb [ANSI]

- 3,4,5-Trimethylfenylester kyseliny methylkarbaminove [Czech]

- UNII-JG6XSN0Z2I

- NS00010532

- Trimethacarb

- DTXSID1040322

- CHEBI:38894

- 1ST20387

- ENT-25,843

- EINECS 220-245-9

- Carbamic acid, methyl-, 3,4,5-trimethylphenyl ester

- Phenol, 3,4,5-trimethyl-, methylcarbamate (9CI)

- DTXCID5012503

- Carbamic acid, methyl-, 3,4,5-trimethylphenyl ester (7CI)(8CI)

- Phenol, 2,3,5(or 3,4,5)-trimethyl-, methylcarbamate (9CI)

- Trimethacarb (ANSI)

- 3,4,5-Trimethacarb

-

- インチ: InChI=1S/C11H15NO2/c1-7-5-10(14-11(13)12-4)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13)

- InChIKey: AUQAUAIUNJIIEP-UHFFFAOYSA-N

- ほほえんだ: CNC(OC1C=C(C)C(C)=C(C)C=1)=O

計算された属性

- せいみつぶんしりょう: 193.11000

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 38.3Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: イエロー半固体油性

- 密度みつど: 1.0945 (rough estimate)

- ふってん: 329.46°C (rough estimate)

- 屈折率: 1.5080 (estimate)

- PSA: 38.33000

- LogP: 2.72090

- ようかいせい: メタノール/エタノール/アセトン/ベンゼン/トルエン等に可溶な有機溶媒

3,4,5-Trimethacarb セキュリティ情報

3,4,5-Trimethacarb 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3,4,5-Trimethacarb 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T720880-10mg |

3,4,5-Trimethacarb |

2686-99-9 | 10mg |

$1499.00 | 2023-05-17 | ||

| TRC | T720880-1mg |

3,4,5-Trimethacarb |

2686-99-9 | 1mg |

$190.00 | 2023-05-17 | ||

| A2B Chem LLC | AF29168-10mg |

3,4,5-TRIMETHACARB |

2686-99-9 | 99% | 10mg |

$180.00 | 2024-04-20 |

3,4,5-Trimethacarb 関連文献

-

M. Ramasamy Analyst 1969 94 1075

-

Zhibin Wang,Qiaoying Chang,Jian Kang,Yanzhong Cao,Na Ge,Chunlin Fan,Guo-Fang Pang Anal. Methods 2015 7 6385

2686-99-9 (3,4,5-Trimethacarb) 関連製品

- 2655-14-3(XMC Standard)

- 1129-41-5(Metolcarb)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2686-99-9)3,4,5-Trimethacarb

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:2686-99-9)3,4,5-TRIMETHACARB

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ